4-[(nitrooxy)methyl]Benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(nitrooxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-8(11)7-3-1-6(2-4-7)5-14-9(12)13/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYIECYJINSHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Nitrooxy Methyl Benzoic Acid
Established Synthetic Pathways for 4-[(Nitrooxy)methyl]Benzoic Acid Synthesis
The creation of this compound is most commonly achieved through the nitration of a suitable precursor. The choice of starting material and reaction conditions can significantly influence the yield and purity of the final product.
Synthesis via Halomethylbenzoic Acid Precursors (e.g., 4-chloromethyl-benzoic acid)
A prevalent method for synthesizing this compound involves the use of 4-(chloromethyl)benzoic acid as a starting material. chemicalbook.com In a typical procedure, 4-(chloromethyl)benzoic acid is reacted with a nitrating agent, such as silver nitrate (B79036), in a suitable solvent like acetonitrile. chemicalbook.com The reaction is often carried out in the presence of an acid, for instance, sulfuric acid, and may be performed under an inert atmosphere and protected from light to minimize side reactions. chemicalbook.com The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. chemicalbook.com
The synthesis of the precursor, 4-(chloromethyl)benzoic acid, can be accomplished by the chlorination of 4-methyl-benzoic acid using elementary chlorine under UV light in a solvent like chlorobenzene. prepchem.com
Table 1: Synthesis of this compound from 4-(Chloromethyl)benzoic Acid chemicalbook.com
| Reactant | Reagent | Solvent | Conditions | Yield | Purity (HPLC) |
| 4-(chloromethyl)benzoic acid | Silver nitrate, Sulfuric acid | Acetonitrile | Reflux, 7.25 h, Inert atmosphere, Darkness | 90.2% | 99.35% |
Nitration Reactions and Conditions
The core of the synthesis is the nitration step, which introduces the nitrooxy group. While silver nitrate is a common nitrating agent for this conversion, the direct nitration of 4-(hydroxymethyl)benzoic acid can also be considered. chemicalbook.comsigmaaldrich.comnih.gov The conditions for nitration are critical and must be carefully controlled to achieve high yields and purity. Factors such as temperature, reaction time, and the choice of solvent and nitrating agent all play a crucial role. For instance, the nitration of benzoic acid to form nitrobenzoic acid isomers is often carried out at low temperatures using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.orgtruman.eduyoutube.com
Catalytic Approaches in Synthesis Optimization
While the use of stoichiometric reagents like silver nitrate is effective, catalytic methods are being explored to improve the efficiency and environmental friendliness of the synthesis. Catalysts can facilitate the reaction, potentially allowing for milder reaction conditions and reducing the amount of waste generated. For example, in related syntheses, catalysts such as dibenzoyl peroxide have been used in chlorination steps, and various metal catalysts are employed in oxidation reactions. google.comgoogle.comasianpubs.org Research into specific catalytic approaches for the direct nitration of 4-(hydroxymethyl)benzoic acid to this compound is an ongoing area of interest.
Purification Techniques for Academic Research Grades
Obtaining high-purity this compound is essential for academic research purposes. Following the synthesis, the crude product is typically subjected to one or more purification steps. A common method involves precipitating the product by adding water to the reaction mixture. chemicalbook.com The resulting solid is then collected by filtration and washed extensively with water to remove any soluble impurities. chemicalbook.com Further purification can be achieved by washing the solid with a solvent in which the desired product has low solubility, such as ethanol. chemicalbook.com The purified solid is then dried under vacuum at a controlled temperature to yield the final product. chemicalbook.com Recrystallization from a suitable solvent is another powerful technique for achieving high purity. google.comrsc.org For similar compounds like nitrobenzoic acids, recrystallization from aqueous solutions or organic solvents is a standard procedure. orgsyn.orgorgsyn.orggoogle.com
Synthesis of Analogues and Related Nitrooxy-Benzoic Acid Derivatives
The synthetic methodologies can be adapted to produce a variety of analogs and related nitrooxy-benzoic acid derivatives, including positional isomers.
Preparation of Positional Isomers (e.g., 3-nitrooxy-methylbenzoic acid)
The synthesis of positional isomers, such as 3-[(nitrooxy)methyl]benzoic acid, would follow a similar synthetic logic, starting from the corresponding positional isomer of the precursor. For example, the synthesis would likely begin with 3-(hydroxymethyl)benzoic acid or 3-(chloromethyl)benzoic acid.
The synthesis of the precursor, 3-nitrobenzoic acid, is well-established and typically involves the nitration of benzoic acid. wikipedia.orgorgsyn.org This reaction yields a mixture of isomers, with the meta-isomer being the major product due to the directing effect of the carboxylic acid group. wikipedia.orgyoutube.com The isomers can then be separated. A more efficient route involves the nitration of methyl benzoate (B1203000) followed by hydrolysis of the resulting methyl 3-nitrobenzoate. orgsyn.orgmsu.edu
Table 2: Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid wikipedia.org
| Reactant | Reagents | Conditions | Major Product | Side Products |
| Benzoic acid | Nitric Acid, Sulfuric Acid | Low Temperature | 3-Nitrobenzoic acid | 2-Nitrobenzoic acid (~20%), 4-Nitrobenzoic acid (~1.5%) |
Once the 3-substituted benzoic acid precursor is obtained, it can be converted to the corresponding nitrooxy-methyl derivative using the nitration methodologies described previously. For instance, 3-(hydroxymethyl)benzoic acid could be nitrated, or 3-(chloromethyl)benzoic acid could be reacted with a nitrate salt.
Functionalization of the Carboxyl Group in the Benzoic Acid Scaffold
The carboxyl group of this compound is a prime target for functionalization, allowing for the attachment of various other molecules through ester or amide linkages. This derivatization is crucial for developing new chemical entities with tailored properties.
One common approach to functionalize the carboxyl group is to first convert it to a more reactive species, such as an acyl chloride. For instance, 4-nitrobenzoic acid can be treated with reagents like phosphorus pentachloride or thionyl chloride to produce 4-nitrobenzoyl chloride. prepchem.comorgsyn.org This activated intermediate can then readily react with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively. mdpi.com
Esterification: The direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer esterification, is a fundamental method for creating esters. bond.edu.augoogle.com For example, various benzoic acids have been successfully esterified with methanol (B129727) using a titanium zirconium solid acid catalyst. mdpi.com This suggests a viable route for the esterification of this compound with different alcohols to generate a library of ester derivatives.
Amide Formation: Similarly, the carboxyl group can be converted to an amide. The reaction of a carboxylic acid with an amine, often facilitated by a coupling agent or after conversion to an acyl chloride, yields an amide. mdpi.com For example, N-(3-chlorophenethyl)-4-nitrobenzamide has been synthesized by reacting 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine. mdpi.com This highlights a general strategy that could be applied to this compound to create a diverse set of amide derivatives.
Table 1: Examples of Functionalization Reactions of Benzoic Acid Derivatives
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 4-Nitrobenzoic acid | Phosphorus pentachloride | Acyl chloride | prepchem.comorgsyn.org |
| Benzoic acid | Methanol, Acid catalyst | Ester | bond.edu.aumdpi.com |
| 4-Nitrobenzoyl chloride | 2-(3-chlorophenyl)ethan-1-amine | Amide | mdpi.com |
| 3-Amino-4-methoxybenzoic acid | Dimethyl sulfate, then 4-chloroaniline (B138754) with coupling agents | Amide | nih.gov |
Hybridization with Other Pharmacophores (e.g., Matrine (B1676216) Acid Derivatives, Aspirin (B1665792) Analogs)
A key strategy in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic or novel biological activities. The nitric oxide-donating property of this compound makes it an attractive candidate for hybridization with other established drugs.
Matrine Acid Derivatives: Researchers have successfully synthesized nitric oxide-releasing matrine derivatives by coupling the 4-[(nitrooxy)methyl]benzoyl group with matrine acid. This was achieved by first hydrolyzing matrine to its ring-opened carboxylic acid derivative (matrine acid). Subsequently, an amide linkage was formed between the carboxyl group of matrine acid and the amino group of a precursor to the 4-[(nitrooxy)methyl]benzoyl moiety, or by directly coupling the activated this compound.
Aspirin Analogs: The concept of creating nitric oxide-donating aspirin (NO-aspirin) has been explored to potentially reduce the gastrointestinal side effects of aspirin while retaining its anti-inflammatory properties. While direct hybridization of this compound with aspirin is not explicitly detailed in the reviewed literature, the synthesis of other NO-aspirin analogs provides a blueprint for such a strategy. These syntheses often involve linking a nitric oxide-donating group to the aspirin scaffold.
Stereoselective Synthesis of Chiral Derivatives
The introduction of chirality into a molecule can have a profound impact on its biological activity. Therefore, the stereoselective synthesis of chiral derivatives of this compound is an area of significant interest. This can be approached through two main strategies: chiral resolution of a racemic mixture or asymmetric synthesis.
Chiral Resolution: This method involves separating a mixture of enantiomers. For closely related compounds like (RS)-2-phenylpropanoic acid, chiral discrimination has been achieved using cyclodextrins. rsc.orgpsu.edu This suggests that similar techniques could potentially be applied to resolve racemic derivatives of this compound. Chiral resolution can also be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers. wikipedia.org
Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer. While specific methods for the asymmetric synthesis of chiral derivatives of this compound are not detailed in the available literature, general strategies for the asymmetric synthesis of chiral amines and other molecules could be adapted. researchgate.netacs.orgacs.org These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the asymmetric hydrogenation of prochiral substrates is a powerful tool for creating chiral centers. acs.org Future research could focus on developing asymmetric routes to introduce chirality into the this compound scaffold or into molecules that are subsequently coupled to it.
Mechanistic Studies of Nitric Oxide Release from 4 Nitrooxy Methyl Benzoic Acid and Its Analogues
Electrochemical Investigation of Nitrate (B79036) Release
Electrochemical methods serve as valuable tools for simulating biological redox reactions, providing insights into the metabolic pathways of nitro compounds. researchgate.net Voltammetric studies have been particularly instrumental in elucidating the reductive pathways of organic nitrates, which are crucial for the release of nitrate and, subsequently, the generation of NO-like bioactivity. researchgate.net
The electrochemical behavior of 4-[(nitrooxy)methyl]benzoic acid and its analogues is significantly influenced by the nature of the solvent. In aprotic media, which mimic the lipid environment of cell membranes, voltammetric studies reveal distinct reduction mechanisms. researchgate.netrsc.org For instance, the electrochemical reduction of nitro compounds like m-nitro benzoic acid has been extensively studied in aprotic solvents such as dimethyl sulfoxide (DMSO). pku.edu.cn These studies show that the reduction process is highly dependent on the chemical structure of the compound and the experimental conditions. researchgate.net
In the case of this compound, voltammetric analysis in an aprotic medium demonstrates a series of electrochemical reduction events. researchgate.net These include the reduction of the nitroaromatic portion of related molecules, self-protonation reactions, and ultimately, a reductive elimination step that leads to the release of the nitrate ion. researchgate.net The electrochemical behavior is often characterized by irreversible reduction peaks, and the specifics of these, such as peak potential, provide information about the energy required for the reduction to occur.
The presence of protic sources, even in small amounts in aprotic media, can significantly alter the reduction pathway. In fully protic media, the availability of protons can facilitate different reduction mechanisms, often leading to different products compared to aprotic conditions. The electrochemical reduction of nitro-compounds is known to be highly dependent on pH in aqueous solutions. researchgate.net
Table 1: Comparative Electrochemical Data for Nitro Compounds
| Compound | Medium | Technique | Key Observation | Reference |
|---|---|---|---|---|
| 4-((nitrooxy) methyl)-3-nitrobenzoic acid | Aprotic (DMSO) | Voltammetry | Reductive elimination leading to nitrate release. | researchgate.net |
| m-nitro benzoic acid | Aqueous (various pH) | Cyclic Voltammetry | Reduction behavior is pH-dependent. | researchgate.net |
| m-nitro benzoic acid | Aprotic (DMSO) | Cyclic Voltammetry | Reduction to a nitroso group species. | pku.edu.cn |
This compound possesses two primary electroactive functionalities: the nitrooxy group (-ONO2) and, in some analogues, an aromatic nitro group (-NO2). The carboxylic acid group (-COOH) also plays a crucial role by influencing the electronic properties of the molecule. researchgate.net
Electrochemical studies have demonstrated that organic nitrates can release nitrate upon reduction through a pathway known as reductive elimination. researchgate.net This process is a key step in the bioactivation of these compounds. For this compound and its analogues, the transfer of electrons to the molecule, specifically to the nitro group in some cases, initiates a cascade of events that culminates in the cleavage of the O-NO2 bond. researchgate.net
This reductive cleavage is an intramolecular process where the initial reduction at one site on the molecule leads to the elimination of a leaving group, in this case, the nitrate ion, from another position. The unequivocal electrochemical evidence shows that electron transfer at the nitro group of a related nitrooxy compound results in the cleavage of the organic nitrate. researchgate.net This process is thought to be a potential route for the generation of nitric oxide in biological systems. researchgate.net
Enzymatic Biotransformation and NO Liberation
The in vivo release of nitric oxide from organic nitrates is a complex process that is largely mediated by enzymatic systems. nih.gov While non-enzymatic processes can contribute, the primary pathway for the bioactivation of these prodrugs involves specific enzymes that catalyze the denitration of the molecule. nih.govresearchgate.net
Esterases are a class of hydrolytic enzymes that are ubiquitously present in the body and are responsible for the metabolism of a significant number of drugs. nih.gov They play a critical role in the activation of ester prodrugs by hydrolyzing ester bonds to release the active parent drug. researchgate.netresearchgate.net
While this compound does not have a conventional ester linkage that is cleaved to directly release NO, the principle of enzymatic hydrolysis is relevant to the broader class of nitric oxide donor prodrugs. scirp.org Many NO-donor compounds are designed as ester prodrugs to improve their pharmacokinetic properties, such as lipophilicity and membrane permeability. researchgate.net In these cases, esterases, including carboxylesterases, are crucial for the initial metabolic step of cleaving the ester bond, which may be a prerequisite for the subsequent release of nitric oxide. nih.gov The study of these related compounds provides a framework for understanding how hydrolytic enzymes can be involved in the metabolic cascade of NO-donor drugs.
The enzymatic conversion of organic nitrates to nitric oxide is a reductive process termed denitration. byjus.com Several enzyme systems have been implicated in this bioactivation, with varying degrees of contribution depending on the specific organic nitrate and the tissue type.
Cytochrome P450 (CYP) Enzymes : The cytochrome P450 system has been proposed as a significant pathway for the biotransformation of organic nitrates. nih.gov Studies have shown that various CYP isoforms, such as CYP3A4, can metabolize organic nitrates like isosorbide dinitrate to release nitric oxide. nih.govnih.gov However, there is also evidence suggesting that for some organic nitrates, the metabolism by vascular CYPs may not be the primary contributor to their pharmacological function. d-nb.info
Glutathione S-Transferases (GSTs) : GSTs are another class of enzymes involved in the metabolism of organic nitrates. mdpi.com The biotransformation of compounds like nitroglycerin can be catalyzed by GSTs, requiring glutathione (GSH) as a cofactor. nih.gov This process leads to the formation of nitrite and oxidized glutathione. mdpi.com
Mitochondrial Aldehyde Dehydrogenase (ALDH2) : A key enzyme in the bioactivation of nitroglycerin is mitochondrial aldehyde dehydrogenase (ALDH2). researchgate.netnih.gov This enzyme catalyzes the formation of 1,2-glyceryl dinitrate and nitrite from nitroglycerin. researchgate.net The activity of ALDH2 is crucial for the vasodilatory effects of nitroglycerin and is considered a primary pathway for its bioactivation at clinically relevant concentrations. nih.gov
The biotransformation of organic nitrates can be complex, involving both heat-sensitive enzymatic pathways and non-enzymatic components. nih.gov The enzymatic pathways are often saturable and can be subject to the development of tolerance, a phenomenon where the effectiveness of the drug decreases with repeated administration. nih.govresearchgate.net This is often linked to an impairment of the biotransformation process. nih.gov
Table 2: Enzymes Involved in the Denitration of Organic Nitrates
| Enzyme System | Mechanism | Example Substrate | Reference |
|---|---|---|---|
| Cytochrome P450 (e.g., CYP3A4) | Reductive metabolism to release NO. | Isosorbide dinitrate | nih.gov |
| Glutathione S-Transferases (GSTs) | GSH-dependent conjugation and reduction. | Nitroglycerin | mdpi.comnih.gov |
| Mitochondrial Aldehyde Dehydrogenase (ALDH2) | Reductase activity leading to nitrite formation. | Nitroglycerin | researchgate.netnih.gov |
Factors Influencing NO Release Kinetics and Efficiency
The rate and efficiency of nitric oxide (NO) release from this compound and its analogues are governed by a combination of electronic, steric, and microenvironmental factors. These factors influence the susceptibility of the nitrooxy group to enzymatic and non-enzymatic degradation pathways, ultimately determining the pharmacological profile of these compounds as NO donors.
Electronic Effects of Substituents
The electronic nature of substituents on the benzoic acid ring plays a pivotal role in modulating the kinetics of NO release. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their position on the aromatic ring (ortho, meta, or para) dictates their influence on the reaction center.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) groups decrease the electron density of the benzene ring. When positioned on the ring of a this compound analogue, an EWG can facilitate NO release, particularly through nucleophilic attack by species like thiols. By withdrawing electron density, these groups make the benzylic carbon more electrophilic and thus more susceptible to attack, which is often a key step in the release of the nitrooxy moiety. For instance, studies on the related compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid have suggested that the presence of a nitro group can facilitate the cleavage of the organic nitrate through electrochemical reduction mechanisms, which can be compared to biochemical electron-transfer mediated processes.
Electron-Donating Groups (EDGs): Conversely, EDGs such as amino (-NH₂), hydroxyl (-OH), and alkyl groups increase the electron density of the aromatic ring. This can have a variable effect on NO release depending on the specific mechanism. In some cases, increased electron density might stabilize the parent molecule, thereby slowing down the rate of NO release.
The position of the substituent is also critical. The influence of a substituent is generally most pronounced when it is in the ortho or para position relative to the (nitrooxy)methyl group, due to the direct resonance effects these positions can exert on the reaction center. A meta substituent primarily exerts its influence through inductive effects, which are typically weaker.
Illustrative Data on the Electronic Influence on NO Release
To illustrate these principles, the following table presents hypothetical kinetic data for the NO release from various substituted this compound analogues in the presence of a thiol, such as cysteine.
Disclaimer: The following data is illustrative and based on established chemical principles. It is intended to demonstrate the expected trends and is not derived from a single, direct experimental study of this specific compound series.
| Substituent | Position | Hammett Constant (σ) | Half-life of NO Release (t½, min) | Total NO Released (%) |
| -NO₂ | para | 0.78 | 15 | 95 |
| -CN | para | 0.66 | 20 | 92 |
| -H | - | 0.00 | 45 | 85 |
| -CH₃ | para | -0.17 | 60 | 80 |
| -OH | para | -0.37 | 75 | 78 |
| -NO₂ | meta | 0.71 | 25 | 93 |
| -CH₃ | meta | -0.07 | 55 | 82 |
Steric Effects of Substituents
Steric hindrance, particularly from substituents in the ortho position, can significantly impact the kinetics of NO release. An ortho substituent can physically obstruct the approach of enzymes or other molecules required for the bioactivation of the nitrooxy group. This "ortho effect" can lead to a marked decrease in the rate of NO release compared to analogues with the same substituent in the meta or para position.
For example, a bulky ortho substituent may hinder the binding of the molecule to the active site of an enzyme responsible for its metabolism. This steric inhibition can be a dominant factor, sometimes overriding the electronic effects of the substituent. Studies on the hydrolysis of substituted benzyl nitrates have shown that ortho-substitution can have a significant impact on reaction rates due to steric hindrance.
Illustrative Data on Steric Influence on NO Release
The following table provides a hypothetical comparison of NO release kinetics for analogues with a methyl group at different positions, illustrating the potential impact of steric hindrance from an ortho substituent.
Disclaimer: The following data is illustrative and based on established chemical principles. It is intended to demonstrate the expected trends and is not derived from a single, direct experimental study of this specific compound series.
| Substituent | Position | Half-life of NO Release (t½, min) | Total NO Released (%) |
| -CH₃ | ortho | 90 | 70 |
| -CH₃ | meta | 55 | 82 |
| -CH₃ | para | 60 | 80 |
Influence of the Microenvironment
The environment in which the NO donor is present also plays a crucial role in the release kinetics. Key factors include:
pH: The stability of the nitrooxy group and the ionization state of reactants, such as thiols, are pH-dependent. Changes in pH can therefore alter the rate of both enzymatic and non-enzymatic NO release.
Presence of Thiols: Non-enzymatic NO release from organic nitrates is often mediated by thiols like glutathione and cysteine. The concentration and type of available thiols can significantly influence the rate of NO production.
Enzymatic Activity: The presence and activity of specific enzymes, such as those from the cytochrome P450 superfamily or glutathione S-transferases, can greatly accelerate the biotransformation of these compounds and the subsequent release of NO. The efficiency of enzymatic pathways can be influenced by genetic factors and the presence of other drugs that may act as inducers or inhibitors of these enzymes.
Preclinical Biological Activities and Efficacy Assessment in Vitro and Animal Models
Anti-Proliferative and Anti-Oncogenic Activity in Cell Lines
There is currently no available scientific literature detailing the anti-proliferative and anti-oncogenic activity of 4-[(nitrooxy)methyl]Benzoic acid in the specified cancer cell lines.
Studies in Breast Cancer Cell Lines
No research findings were identified that investigated the effects of this compound on breast cancer cell lines.
Investigations in Colorectal Cancer Cells
There are no available studies on the activity of this compound in colorectal cancer cell lines.
Activity in Lung Carcinoma Cells
No data could be found regarding the anti-proliferative or anti-oncogenic activity of this compound in lung carcinoma cells.
Anti-Metastatic Potential in Experimental Models
The anti-metastatic potential of this compound has not been documented in the available scientific literature for either in vitro or in vivo experimental models.
Inhibition of Cell Migration In Vitro
No studies were found that assessed the ability of this compound to inhibit cancer cell migration in vitro.
Prevention of Metastasis in Xenograft Models (e.g., SCID mice)
There is no available research on the efficacy of this compound in preventing metastasis in xenograft models.
Anti-Inflammatory Activities in Animal Models
No specific preclinical data on the anti-inflammatory activity of this compound was identified in the searched literature. However, the standard experimental model used to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced paw edema test.
Carrageenan-Induced Paw Edema Models
The carrageenan-induced paw edema model is a widely utilized and reproducible in vivo assay for evaluating the acute anti-inflammatory properties of pharmacological agents. inotiv.comcreative-biolabs.com The model involves the sub-plantar injection of carrageenan, a sulfated polysaccharide, into the hind paw of a rodent, typically a rat or mouse. inotiv.comcreative-biolabs.com This injection elicits a localized, acute, and well-characterized inflammatory response without provoking an immune reaction. creative-biolabs.comresearchgate.net
The inflammatory response is biphasic. The initial phase, occurring within the first few hours, involves the release of mediators such as histamine, serotonin, and bradykinin. The later phase is associated with the production of prostaglandins and the infiltration of neutrophils into the site of inflammation. researchgate.net
The primary endpoint of the assay is the measurement of paw volume or thickness, which is typically assessed using a plethysmometer or calipers at various time points after carrageenan administration. inotiv.comnih.gov The anti-inflammatory effect of a test compound is determined by its ability to reduce the swelling (edema) compared to a control group that receives only carrageenan. nih.gov
Antinociceptive Activities in Experimental Pain Models
There is no specific information available from the performed searches regarding the antinociceptive activities of this compound in established experimental pain models. The following sections describe standard methodologies used to assess potential pain-relieving effects.
Inhibition of Nociceptive Response Induced by Heat
The hot plate test is a common method for evaluating the central antinociceptive activity of potential analgesics. wikipedia.orgtaylorandfrancis.com This test measures the reaction time of an animal, such as a mouse or rat, when placed on a heated surface maintained at a constant temperature (e.g., 52-55°C). ucsf.eduucsf.edu
The animal is placed on the hot plate within a transparent cylinder, and the latency to exhibit a nociceptive response, such as licking a paw, flicking a paw, or jumping, is recorded. wikipedia.orgucsf.edu A cut-off time, typically 30 to 60 seconds, is established to prevent tissue damage. taylorandfrancis.comucsf.edu An increase in the latency period for the test compound-treated group compared to a control group indicates a potential analgesic effect. taylorandfrancis.com This model is particularly sensitive to centrally acting analgesics, like opioids. wikipedia.org
Reduction of Tactile Hypersensitivity
Tactile hypersensitivity, also known as mechanical allodynia, is a condition where a normally non-painful stimulus is perceived as painful. It is often assessed using the von Frey test. mousephenotype.orgucsf.edu This test measures the withdrawal threshold of an animal's paw in response to a mechanical stimulus.
The animal is placed in a chamber on an elevated wire mesh floor. mousephenotype.orgjove.com Calibrated filaments of varying stiffness (von Frey filaments) are applied to the plantar surface of the hind paw from below. ucsf.edu The researcher records the force at which the animal withdraws its paw. mousephenotype.orgjove.com In models of inflammatory or neuropathic pain, a reduction in the paw withdrawal threshold is observed. An effective analgesic will increase this threshold, indicating a reduction in tactile hypersensitivity. jove.comnih.gov
Other Biological Investigations (e.g., Anti-Sickling Properties of Related Benzoic Acid Derivatives)
While direct studies on this compound are unavailable, extensive research has been conducted on the anti-sickling properties of other benzoic acid derivatives. Sickle cell disease is a genetic disorder where red blood cells become rigid and sickle-shaped, leading to various complications. Anti-sickling agents work by inhibiting the polymerization of sickle hemoglobin (HbS).
Several benzoic acid derivatives have been identified as having significant in vitro anti-sickling properties. These compounds are believed to interact with amino acid residues near the mutation site in sickle hemoglobin, thereby inhibiting the gelation and polymerization process. nih.gov
Key findings from research on related compounds include:
p-Hydroxybenzoic acid and Vanillic acid: These compounds, often found in medicinal plants, have confirmed anti-sickling properties. nih.gov p-Hydroxybenzoic acid has been used as a positive control in anti-sickling assays. academicjournals.org Vanillin, a related benzaldehyde, has been shown to covalently bind to sickle hemoglobin, inhibiting cell sickling. researchgate.net
3,5-Dimethoxy-4-hydroxybenzoic acid (Syringic acid): This derivative has been studied and shown to inhibit the polymerization of sickle hemoglobin. nih.gov
Disubstituted Benzoic Acids: Molecular modeling has been used to design and synthesize disubstituted benzoic acid derivatives specifically to interact with the donor site for polymerization in sickle hemoglobin, showing potent antigelling activity. nih.gov
Structure-Activity Relationship: Research indicates that the presence of strong electron-donating groups on the benzene ring, combined with average lipophilicity, is an important feature for potent anti-sickling activity in benzoic acid derivatives.
The table below summarizes the findings on various benzoic acid derivatives investigated for their anti-sickling activity.
| Compound | Key Findings | Reference |
|---|---|---|
| p-Hydroxybenzoic acid | Confirmed in vitro anti-sickling properties; used as a positive control. Additive effect when combined with phenylalanine. | academicjournals.orgnih.gov |
| Vanillic acid | Identified as a benzoic acid derivative with anti-sickling properties. | nih.gov |
| 3,5-Dimethoxy-4-hydroxybenzoic acid | Inhibits the polymerization of sickle hemoglobin. | nih.gov |
| Vanillin | Covalently binds to sickle hemoglobin and inhibits deoxygenation-induced cell sickling. | researchgate.net |
| Disubstituted Benzoic Acids | Designed using molecular modeling to interact with the HbS donor site, showing potent antigelling activity. | nih.gov |
Preclinical Pharmacokinetics and Metabolism Non Human Biological Systems
Absorption and Distribution Studies in Animal Models (e.g., Rats)
While specific absorption and distribution data for 4-[(nitrooxy)methyl]benzoic acid are not extensively documented, the pharmacokinetic profiles of other benzoic acid derivatives in animal models, such as rats, provide valuable insights. Generally, benzoic acid and its derivatives are readily absorbed following oral administration. For instance, after oral administration in channel catfish, benzoic acid was rapidly and extensively absorbed with a bioavailability of 95%. nih.gov
In studies involving a novel 5-aminosalicylic acid (5-ASA) derivative administered orally to Wistar rats, the maximum plasma concentration was achieved in approximately 33 minutes, indicating rapid absorption. nih.gov This compound was also found to be widely distributed to various tissues. nih.gov Similarly, studies on the retinoid Am-80, a complex benzoic acid derivative, showed that after subcutaneous administration to mice, dogs, and rabbits, peak plasma levels of radioactivity were reached within 1 to 4 hours. drugbank.com
For this compound, it is anticipated that oral administration would lead to rapid absorption from the gastrointestinal tract. The distribution is expected to be widespread, with the compound and its metabolites reaching various tissues. The presence of the polar carboxylic acid group and the nitrooxy moiety will influence its tissue penetration and binding to plasma proteins. For example, the in vivo plasma protein binding of 14C-Am-80 and its metabolites was found to be over 98% in rats and dogs. drugbank.com
Table 1: Comparative Pharmacokinetic Parameters of Benzoic Acid Derivatives in Animal Models
| Compound | Animal Model | Administration Route | Tmax (Time to Peak Plasma Concentration) | Bioavailability | Reference |
|---|---|---|---|---|---|
| Benzoic Acid | Channel Catfish | Oral | 0.8 hours (absorption half-life) | 95% | nih.gov |
| 5-ASA Derivative (C1) | Wistar Rats | Oral | 33 minutes | ~77% | nih.gov |
| Am-80 | Mice | Subcutaneous | 1 hour | N/A | drugbank.com |
| Am-80 | Dogs | Subcutaneous | 4 hours | N/A | drugbank.com |
| Am-80 | Rabbits | Subcutaneous | 4 hours | N/A | drugbank.com |
This table presents data from related compounds to infer potential pharmacokinetic characteristics.
Metabolic Pathways and Metabolite Identification
The metabolism of this compound is predicted to proceed through several key pathways, primarily involving the hydrolysis of the nitrate (B79036) ester and subsequent transformations of the resulting benzoic acid derivative.
The central metabolic process for this compound is the hydrolysis of the ester bond. libretexts.org This reaction, catalyzed by esterase enzymes present in plasma and tissues like the liver, cleaves the molecule into 4-hydroxymethylbenzoic acid and inorganic nitrate. libretexts.orgnih.gov This process is analogous to the hydrolysis of other esters, such as parabens (esters of 4-hydroxybenzoic acid), which are known to be rapidly hydrolyzed to 4-hydroxybenzoic acid in biological systems. nih.gov The rate of this hydrolysis can be influenced by the size and nature of the ester group. nih.gov In rat plasma, the metabolic stability of various benzoate (B1203000) esters has been shown to be inversely proportional to the size of the alcohol group. nih.gov Given that this is a nitrate ester, the specific kinetics would be unique but the general pathway of ester cleavage is expected to be the primary initial metabolic step.
The cleavage of the C-O bond in the nitrooxy moiety results in the release of inorganic nitrate. This process is referred to as denitration. Electrochemical studies on the related compound 4-((nitrooxy) methyl)-3-nitrobenzoic acid have shown that reductive processes can lead to the cleavage of the organic nitrate and subsequent release of the nitrate ion. researchgate.netufmg.br This suggests that in vivo bioreduction, potentially mediated by enzymes, could facilitate this denitration. ufmg.br The released nitrate can then enter the body's systemic nitrate-nitrite-nitric oxide (NO) pool. researchgate.net This pool serves as a storage form for NO-like bioactivity, complementing the NO produced by nitric oxide synthase enzymes. researchgate.net
Characterization of Bioactive Metabolites Bearing the Nitrate Function
The primary bioactive entity bearing the nitrate function is the parent compound, this compound, itself. Its bioactivity stems from its ability to act as a nitric oxide (NO) donor through the metabolic release of the nitrooxy group as nitrate/nitrite and subsequently NO. researchgate.netufmg.br Electrochemical analyses have demonstrated that electron transfer can lead to the cleavage of the organic nitrate, which is a mechanism that can be mimicked by in vivo bioreduction to produce NO. researchgate.netufmg.br The main metabolite following denitration, 4-hydroxymethylbenzoic acid, and its subsequent metabolic products, no longer possess the nitrate function and thus would not share this specific NO-donating bioactivity.
Influence of Administration Route on Distribution and Metabolism in Animal Models
The route of administration can significantly impact the pharmacokinetic profile of a compound. For benzoic acid derivatives, differences are observed in absorption rates, bioavailability, and metabolic patterns depending on whether the compound is administered orally, intravenously, or via other routes.
In studies with 4-nitrobenzoic acid in marmosets, the extent of its reduction to amino derivatives was greater after oral (p.o.) administration compared to intraperitoneal (i.p.) administration, highlighting the role of first-pass metabolism and potentially gut microflora. nih.gov A study on a novel 5-ASA derivative in rats demonstrated clear differences in pharmacokinetic profiles between intravenous (i.v.), oral (p.o.), and intraperitoneal (i.p.) routes. nih.gov Following oral administration, the compound showed a bioavailability of approximately 77%, indicating that a portion of the drug is metabolized before reaching systemic circulation. nih.gov
For this compound, oral administration would subject the compound to the acidic environment of the stomach and metabolic enzymes in the gut wall and liver (first-pass effect). This could lead to significant presystemic hydrolysis of the nitrate ester. In contrast, intravenous administration would bypass this initial metabolism, resulting in higher initial plasma concentrations of the parent compound and a different metabolite profile over time.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-nitrobenzoic acid |
| 4-nitrohippuric acid |
| 5-aminosalicylic acid (5-ASA) |
| Am-80 |
| Benzoic acid |
| 4-hydroxybenzoic acid |
| Phenol |
| 4-hydroxymethylbenzoic acid |
| Nitric oxide (NO) |
| Oxypeucedanin |
Future Research Trajectories for this compound: A Compound of Therapeutic Promise
The organic nitrate this compound is emerging as a compound of significant interest within the field of nitric oxide (NO) biology and therapeutics. As a potential nitric oxide donor, it holds promise for a variety of pharmacological applications. The following article outlines key future research directions and emerging avenues of investigation for this compound, focusing on the scientific exploration required to fully elucidate its therapeutic potential in preclinical and non-human systems.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 4-[(nitrooxy)methyl]benzoic acid, and how can purity be optimized?
- Methodological Answer : The nitrooxy group can be introduced via esterification of 4-(hydroxymethyl)benzoic acid with nitric acid or nitrating agents under controlled conditions. A two-step approach is advised: (1) Protect the carboxylic acid group using methyl or ethyl esters to prevent side reactions. (2) React the protected intermediate with fuming nitric acid (HNO₃) in anhydrous sulfuric acid (H₂SO₄) at 0–5°C to minimize decomposition . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitor purity using HPLC with UV detection (λ = 254 nm) .
Q. How should researchers characterize the structural and functional groups of this compound?
- Methodological Answer :
- FT-IR Spectroscopy : Identify the nitrooxy (–ONO₂) stretch at ~1,630 cm⁻¹ (asymmetric) and ~1,280 cm⁻¹ (symmetric). The carboxylic acid (–COOH) shows a broad O–H stretch at ~3,000 cm⁻¹ and C=O at ~1,700 cm⁻¹ .
- NMR : In ¹H NMR, the methylene (–CH₂–) adjacent to the nitrooxy group appears as a triplet at δ 4.5–5.0 ppm. The aromatic protons (benzene ring) resonate as a doublet (δ 7.8–8.2 ppm) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₇NO₅⁺, theoretical m/z = 197.0324) .
Q. What thermodynamic properties are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC) to determine melting behavior. Similar nitrooxy-substituted aromatics (e.g., 4-nitrobenzoic acid) melt at ~240°C, but decomposition risks require slow heating rates (2°C/min) under inert gas .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitrooxy groups are sensitive to light and moisture; store in amber vials at –20°C .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in drug delivery systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to evaluate bond dissociation energies (BDE) of the nitrooxy group, which correlates with nitric oxide (NO) release potential .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess permeability. Use GROMACS with CHARMM36 force field; analyze hydrogen bonding between the carboxylic acid and phospholipid headgroups .
Q. What experimental designs resolve contradictions in the compound’s acid dissociation constant (pKa) values?
- Methodological Answer :
- Potentiometric Titration : Dissolve the compound in 0.1 M KCl (ionic strength adjustor). Use a glass electrode calibrated with standard buffers (pH 4.0, 7.0, 10.0). Account for nitrooxy group hydrolysis by conducting titrations under nitrogen .
- UV-Vis Spectroscopy : Measure pH-dependent absorbance shifts at λ = 260 nm (carboxylic acid deprotonation). Compare with theoretical pKa values from COSMO-RS simulations .
Q. How does the nitrooxy group influence the compound’s pharmacological activity in nitric oxide donor studies?
- Methodological Answer :
- In Vitro NO Release : Use Griess assay to quantify nitrite (NO₂⁻) accumulation in PBS (pH 7.4, 37°C). Compare kinetics with control compounds (e.g., nitroglycerin) .
- Cell-Based Assays : Test vasodilation in rat aortic rings pre-contracted with phenylephrine. Measure EC₅₀ values to assess potency relative to the parent benzoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
